3-methyl-N-(3-methylbutyl)cyclohexan-1-amine
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Overview
Description
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N It is a cyclohexane derivative with a methyl group and a 3-methylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-methylbutylamine in the presence of a reducing agent. The reaction conditions often include:
Cyclohexanone: The starting material, which undergoes nucleophilic addition.
3-methylbutylamine: The amine source that reacts with cyclohexanone.
Reducing Agent: Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvent: The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.
Scientific Research Applications
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
N-methylcyclohexylamine: A methyl-substituted cyclohexylamine.
3-methylcyclohexanamine: A cyclohexanamine with a methyl group at the 3-position.
Uniqueness
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is unique due to the presence of both a methyl group and a 3-methylbutyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
VNBKSAJLVJHSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCC(C)C |
Origin of Product |
United States |
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